REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[CH:9]([C:12]1[NH:13][C:14]([CH2:19][OH:20])=[C:15](CO)[N:16]=1)([CH3:11])[CH3:10]>C(O)C>[CH:9]([C:12]1[NH:13][C:14]([CH2:19][OH:20])=[C:15]([Cl:1])[N:16]=1)([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1NC(=C(N1)CO)CO
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of about 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at the same temperature for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting reaction product
|
Type
|
WASH
|
Details
|
was washed with water
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1NC(=C(N1)Cl)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |